molecular formula C9H10BrClO2S B13150600 2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride

Cat. No.: B13150600
M. Wt: 297.60 g/mol
InChI Key: LUKMZTHDFUGLRH-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO2S. It is a derivative of benzene, featuring a bromine atom and a methyl group attached to the benzene ring, along with an ethane-1-sulfonyl chloride group. This compound is of interest in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl ethane, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the meta position relative to the methyl group.

    Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The bromine and methyl groups on the benzene ring can participate in further electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or chlorine (Cl2) for chlorination are used under acidic conditions.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Nitrated or Halogenated Derivatives: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.

    Chemical Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The bromine and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzenesulfonyl chloride: Similar structure but lacks the ethane linkage.

    4-Methylphenylsulfonyl chloride: Lacks both the bromine atom and the ethane linkage.

    2-Bromo-4-methylphenyl ethane: Lacks the sulfonyl chloride group.

Uniqueness

2-(3-Bromo-4-methylphenyl)ethane-1-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H10BrClO2S

Molecular Weight

297.60 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C9H10BrClO2S/c1-7-2-3-8(6-9(7)10)4-5-14(11,12)13/h2-3,6H,4-5H2,1H3

InChI Key

LUKMZTHDFUGLRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCS(=O)(=O)Cl)Br

Origin of Product

United States

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